2-[4-(Dimethylamino)styryl]pyridine
Description
2-[4-(Dimethylamino)styryl]pyridine (CAS: 889-36-1) is a heterocyclic organic compound with the molecular formula C₁₅H₁₆N₂ and an average molecular weight of 224.307 g/mol . Its structure features a pyridine ring linked via a styryl group to a dimethylamino-substituted benzene ring. This compound exhibits unique electronic properties due to the electron-donating dimethylamino group, which enhances charge-transfer interactions and solvatochromic behavior . Key applications include its use as a fluorescent probe and in materials science for optoelectronic devices.
Properties
CAS No. |
726-37-4 |
|---|---|
Molecular Formula |
C15H16N2 |
Molecular Weight |
224.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-pyridin-2-ylethenyl]aniline |
InChI |
InChI=1S/C15H16N2/c1-17(2)15-10-7-13(8-11-15)6-9-14-5-3-4-12-16-14/h3-12H,1-2H3/b9-6+ |
InChI Key |
BKJUFUDGHOBEFF-RMKNXTFCSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=N2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=CC=N2 |
Other CAS No. |
726-37-4 |
Pictograms |
Irritant |
Origin of Product |
United States |
Scientific Research Applications
Biological Applications
1.1. Mitochondrial Staining and Membrane Potential Measurement
DASPEI is widely recognized for its ability to selectively stain mitochondria in living cells. It serves as a vital tool for assessing mitochondrial membrane potential (MMP), which is crucial for understanding cellular health and function. A notable study developed a no-wash assay utilizing DASPEI for this purpose, enhancing the accuracy of MMP measurements without the need for extensive sample preparation .
1.2. Imaging and Labeling Applications
The compound is employed in various imaging techniques due to its photophysical properties. It is particularly useful in fluorescence microscopy, where it labels cellular structures effectively. Its application extends to diagnostic assays in hematology and histology, where it aids in visualizing cellular components .
1.3. Drug Development and Toxicity Screening
DASPEI has been instrumental in drug development processes, particularly in screening for mitochondrial toxicity. Its ability to indicate mitochondrial dysfunction makes it a valuable asset in pharmacological studies aimed at evaluating the safety profiles of new compounds .
Chemical Applications
2.1. Photophysical Studies
Research into the photophysical properties of DASPEI has revealed its potential in developing new materials with nonlinear optical (NLO) characteristics. Studies have demonstrated that variations in the molecular structure of related compounds can significantly influence their optical behavior, suggesting avenues for synthesizing advanced materials with tailored properties .
2.2. Environmental Monitoring
DASPEI has applications beyond biological systems; it is also used in environmental studies to monitor the presence of pollutants. Its interaction with various environmental matrices allows researchers to assess the removal efficiency of contaminants, such as dyes from wastewater, thereby contributing to environmental protection efforts .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Electronic and Optical Properties
Table 1: Comparison of Electronic Properties
Key Findings :
- The dimethylamino group in this compound significantly enhances solvatochromism compared to amino or hydroxyethylamino analogs .
- Quinaldine Red, a quinolinium derivative, exhibits red-shifted fluorescence due to extended conjugation and ionic character .
Table 2: Cytotoxicity Data Against Cancer Cell Lines
Key Findings :
Preparation Methods
Synthesis of Pyridinium Salt Intermediate
- Reactants: 4-methylpyridine and methyl iodide.
- Solvent: Absolute ethanol (purity ~99.7%).
- Molar Ratio: 1:1.2 (4-methylpyridine : methyl iodide).
- Procedure: Both reactants are dissolved separately in ethanol, then mixed and stirred at room temperature to form a white needle-like solid (4-methylpyridine iodide).
- Post-Reaction: The solid is filtered, washed with ethanol, dried, and stored for further use.
Condensation Reaction to Form Styryl Pyridine
- Reactants: 4-methylpyridine iodide and p-dimethylaminobenzaldehyde.
- Solvent: Methanol (purity ~99.5%).
- Molar Ratio: 1:1.
- Conditions: The reactant solutions are combined in a three-neck flask, heated to 70°C with stirring and reflux.
- Catalyst: Three drops of piperidine are added to catalyze the condensation.
- Observation: The solution color changes from light yellow to orange, then to red, indicating formation of the styryl iodide intermediate.
- Reaction Time: Approximately 36 hours to ensure complete condensation.
Purification Process
- Filtration: The reaction mixture is hot-filtered to remove silver iodide precipitate formed in the process.
- Solvent Removal: Methanol is evaporated rapidly using a rotary evaporator.
- Washing: The residue is washed with chloroform and filtered quickly.
- Recrystallization: The solid is dissolved in methanol, cooled, and air-dried to obtain the pure 2-[4-(Dimethylamino)styryl]pyridine p-toluenesulfonate salt.
- Purity: The final product typically achieves over 98.5% purity.
Summary Table of Preparation Conditions
| Step | Reactants | Solvent | Conditions | Catalyst | Time | Product/Intermediate |
|---|---|---|---|---|---|---|
| 1. Pyridinium salt synthesis | 4-methylpyridine, methyl iodide | Absolute ethanol | Room temperature, stirring | None | Until precipitate forms | 4-methylpyridine iodide (white solid) |
| 2. Condensation | 4-methylpyridine iodide, p-dimethylaminobenzaldehyde | Methanol | 70°C, reflux, stirring | Piperidine | 36 hours | 4-(4-dimethylaminostyryl)picoline iodide (red solution) |
| 3. Purification | Reaction mixture | Methanol, chloroform | Hot filtration, rotary evaporation, recrystallization | None | Several hours | Pure this compound salt (>98.5% purity) |
Additional Notes on Preparation
- The use of piperidine as a catalyst is critical for efficient condensation.
- Strict control of solvent purity (above 99.5%) is essential to achieve high yields.
- The reaction color change is a practical visual indicator of progress.
- The purification steps involving filtration and recrystallization ensure removal of silver iodide and other impurities.
- The final compound is often isolated as a p-toluenesulfonate salt for stability and ease of handling.
Research Findings and Practical Considerations
- The described method is based on a patented synthesis (CN102964293A) providing a reliable, reproducible route with high purity product suitable for photophysical applications.
- Reaction times are relatively long (up to 36 hours) to ensure complete condensation without side reactions.
- The method avoids harsh conditions, uses relatively common reagents, and can be scaled with appropriate adjustments.
- Analytical techniques such as HPLC confirm the purity and identity of the final compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[4-(Dimethylamino)styryl]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 4-dimethylaminobenzaldehyde and pyridine derivatives. Key steps include:
- Solvent Choice : Use polar aprotic solvents like dimethylformamide (DMF) or methanol to stabilize intermediates .
- Catalysis : Acidic or basic conditions (e.g., piperidine) to facilitate Knoevenagel condensation, with yields influenced by reaction time and temperature .
- Purification : Column chromatography (silica gel, chloroform/methanol gradients) ensures high purity (>95%) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Confirm π→π* transitions; λmax varies with solvent polarity (e.g., 475 nm in methanol, 505 nm in chloroform) .
- IR Spectroscopy : Identify C=N stretching (~1600 cm⁻¹) and aromatic C-H bends, with gas-phase IR data available for structural validation .
- NMR : ¹H NMR (DMSO-d₆) resolves styryl proton coupling (δ 6.5–8.5 ppm); ¹³C NMR confirms dimethylamino (δ ~40 ppm) and pyridine ring carbons .
Q. What safety precautions are critical during synthesis and handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to mitigate inhalation risks, as styryl dyes may release toxic vapors during heating .
- Waste Disposal : Segregate organic waste and neutralize acidic/byproduct streams before disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., absorption maxima) across solvents?
- Methodological Answer :
- Solvent Polarity Calibration : Measure λmax in standardized solvents (e.g., methanol, DMSO) and compare with literature (e.g., Sabnis, 2010 ).
- Cross-Validation : Use complementary techniques like fluorescence correlation spectroscopy (FCS) to assess aggregation effects, which may shift λmax .
- Computational Modeling : TD-DFT calculations predict solvatochromic shifts, aiding in reconciling experimental discrepancies .
Q. What strategies optimize fluorescence quantum yield for mitochondrial imaging applications?
- Methodological Answer :
- Structural Modifications : Introduce electron-withdrawing groups (e.g., halogens) to the styryl backbone to enhance Stokes shift and reduce self-quenching .
- Solvent Optimization : Use low-polarity solvents (e.g., chloroform) to minimize non-radiative decay .
- Concentration Control : Maintain sub-micromolar concentrations to avoid aggregation-induced quenching in cellular assays .
Q. How does the pyridine ring’s substitution pattern affect nonlinear optical (NLO) properties?
- Methodological Answer :
- Electron-Donor Groups : N,N-dimethylamino groups enhance intramolecular charge transfer (ICT), increasing hyperpolarizability (β) .
- Ring Functionalization : Compare derivatives (e.g., 4-methyl vs. 4-iodo pyridine) via hyper-Rayleigh scattering (HRS) to quantify β values .
- Crystallographic Analysis : Single-crystal X-ray diffraction (e.g., Acta Cryst. E ) reveals planar conformations critical for NLO activity.
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
